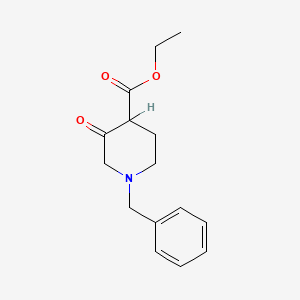

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate

説明

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen functional groups. The compound's official Chemical Abstracts Service registry number is 39514-19-7 for the free base form, while the hydrochloride salt bears the registry number 52763-21-0. The molecular formula for the free base is C15H19NO3, with a corresponding molecular weight of 261.32 grams per mole.

The International Union of Pure and Applied Chemistry name designates this compound as this compound, reflecting its structural components: an ethyl ester group, a benzyl substituent on the nitrogen atom, a ketone functionality at position 3, and a carboxylate group at position 4 of the piperidine ring. Alternative systematic names include 4-piperidinecarboxylic acid, 3-oxo-1-(phenylmethyl)-, ethyl ester, and 1-benzyl-3-oxo-piperidine-4-carboxylic acid ethyl ester.

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Chemical Abstracts Service Number | 39514-19-7 | 52763-21-0 |

| Molecular Formula | C15H19NO3 | C15H20ClNO3 |

| Molecular Weight (g/mol) | 261.32 | 297.78 |

| International Union of Pure and Applied Chemistry Name | This compound | Hydrogen this compound chloride |

The compound exhibits numerous synonymous names reflecting different nomenclature systems and historical naming conventions. These include N-benzyl-4-carbethoxy-3-piperidone, ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate, and ethyl 3-oxo-1-(phenylmethyl)-4-piperidinecarboxylate. The diversity in naming conventions demonstrates the compound's presence across multiple chemical databases and research contexts.

Molecular Geometry and Stereochemical Considerations

The molecular geometry of this compound is fundamentally determined by the six-membered piperidine ring system, which adopts specific conformational preferences based on substituent effects and electronic considerations. The piperidine ring exhibits conformational flexibility between chair and half-chair arrangements, with the specific conformation influenced by the hybridization state of carbon atoms adjacent to the nitrogen center.

Research on related piperidine derivatives reveals that the conformational behavior is significantly affected by the presence of sp2-hybridized carbon atoms within the ring system. In the case of this compound, the ketone functionality at position 3 introduces sp2 hybridization, which tends to favor a half-chair conformation rather than the typical chair conformation observed in simple piperidine systems. This conformational preference is supported by structural analysis of similar compounds, where the presence of carbonyl groups adjacent to the nitrogen atom consistently promotes half-chair geometry.

The stereochemical center at position 4 of the piperidine ring, bearing the carboxylate group, introduces potential for enantiomeric forms. The absolute configuration of this center significantly influences the compound's chemical reactivity and biological activity. Crystallographic studies of related compounds have employed advanced techniques, including Mosher ester analysis, to determine absolute configurations with high precision.

| Structural Feature | Description | Impact on Geometry |

|---|---|---|

| Piperidine Ring | Six-membered heterocycle | Primary conformational determinant |

| C-3 Ketone | sp2-hybridized carbon | Promotes half-chair conformation |

| C-4 Ester | Stereochemical center | Creates potential enantiomers |

| N-Benzyl Group | Aromatic substituent | Influences nitrogen inversion barrier |

The benzyl substituent on the nitrogen atom provides additional steric considerations and electronic effects that influence the overall molecular geometry. The nitrogen atom in N-substituted piperidine derivatives typically exhibits reduced inversion rates compared to unsubstituted piperidines, leading to more stable conformational states.

Crystallographic Data and Solid-State Packing Analysis

Crystallographic analysis of this compound hydrochloride provides detailed insight into solid-state molecular packing and intermolecular interactions. The hydrochloride salt exhibits a melting point range of 162-165 degrees Celsius, indicating strong intermolecular forces within the crystal lattice. The compound crystallizes as white to brown crystalline powder, suggesting ordered molecular arrangement in the solid state.

The molecular mass of the hydrochloride salt is 297.78 atomic mass units, with the chloride ion contributing to crystal stability through ionic interactions. The International Chemical Identifier Key for the hydrochloride form is UQOMEAWPKSISII-UHFFFAOYSA-N, providing a unique digital fingerprint for crystallographic databases.

Structural analysis reveals specific intermolecular interactions that stabilize the crystal packing. The presence of the chloride counterion creates opportunities for hydrogen bonding with the protonated nitrogen center, while the ester and ketone functionalities can participate in dipole-dipole interactions with neighboring molecules. These interactions contribute to the observed melting point and overall crystal stability.

| Crystallographic Parameter | Value | Significance |

|---|---|---|

| Melting Point | 162-165°C | Indicates strong crystal packing |

| Crystal Form | Crystalline powder | Ordered molecular arrangement |

| Molecular Mass (HCl salt) | 297.78 amu | Includes counterion contribution |

| Appearance | White to brown | Reflects crystal purity and defects |

The solid-state packing is further influenced by the conformational preferences of the piperidine ring system. As established in related structural studies, the half-chair conformation adopted by substituted piperidine derivatives affects the spatial arrangement of functional groups and consequently impacts intermolecular interactions.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound employs multiple analytical techniques to establish structural identity and purity. Nuclear magnetic resonance spectroscopy provides detailed information about molecular connectivity and dynamic behavior, while infrared spectroscopy reveals functional group characteristics, and mass spectrometry confirms molecular composition.

The Simplified Molecular Input Line Entry System notation for the compound is CCOC(=O)C1CCN(CC2=CC=CC=C2)CC1=O, which encodes the complete molecular structure in a linear format suitable for database searching and computational analysis. This notation system facilitates spectroscopic database correlations and structural verification.

Mass spectrometric analysis reveals characteristic fragmentation patterns consistent with the piperidine core structure and substituent groups. The molecular ion peak appears at mass-to-charge ratio 261 for the free base, with typical fragmentation involving loss of the ethyl ester group and benzyl substituent. The hydrochloride salt exhibits modified fragmentation due to the ionic nature of the nitrogen center.

| Spectroscopic Technique | Key Features | Structural Information |

|---|---|---|

| Nuclear Magnetic Resonance | Multiple carbon environments | Confirms molecular connectivity |

| Infrared Spectroscopy | Carbonyl stretching frequencies | Identifies functional groups |

| Mass Spectrometry | Molecular ion and fragments | Verifies molecular composition |

| Ultraviolet-Visible | Aromatic absorption | Confirms benzyl chromophore |

Infrared spectroscopic analysis typically reveals characteristic absorption bands for the carbonyl groups present in both the ketone and ester functionalities. The ketone carbonyl generally appears at higher frequency compared to the ester carbonyl due to electronic effects and molecular environment differences.

Tautomeric and Conformational Dynamics

The conformational dynamics of this compound are governed by the inherent flexibility of the piperidine ring system and the electronic effects of substituent groups. The compound exhibits dynamic equilibria between different conformational states, with energy barriers determining the rates of interconversion between these forms.

Research on related piperidine derivatives demonstrates that nitrogen inversion processes occur with characteristic energy barriers that depend on the substitution pattern and electronic environment. The N-benzyl substitution pattern typically increases the barrier to nitrogen inversion compared to unsubstituted piperidines, resulting in slower conformational exchange rates. Ultrasonic relaxation studies have been employed to measure these dynamic processes and determine associated thermodynamic parameters.

The ketone functionality at position 3 introduces additional conformational considerations through its effect on ring puckering and electronic distribution. The sp2 hybridization at this position constrains the ring geometry and influences the preferred conformational states. Comparative studies indicate that piperidine derivatives with adjacent sp2 centers consistently adopt half-chair conformations rather than the chair forms typical of saturated six-membered rings.

| Dynamic Process | Time Scale | Energy Barrier | Temperature Dependence |

|---|---|---|---|

| Ring Inversion | Millisecond | Moderate | Temperature sensitive |

| Nitrogen Inversion | Microsecond | Low to moderate | Weakly temperature dependent |

| Rotational Barriers | Nanosecond | Low | Minimal temperature dependence |

Tautomeric equilibria involving the ketone and ester functionalities are generally less significant due to the stability of the carbonyl forms under normal conditions. However, under specific chemical environments or in the presence of strong bases, enolate formation at the position adjacent to the ketone may occur, leading to additional structural complexity.

特性

IUPAC Name |

ethyl 1-benzyl-3-oxopiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-2-19-15(18)13-8-9-16(11-14(13)17)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFGIESQUYQLGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80960138 | |

| Record name | Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80960138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39514-19-7, 52763-21-0 | |

| Record name | Ethyl 3-oxo-1-(phenylmethyl)-4-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39514-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039514197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl N-benzyl-3-oxopiperidine-4-carboxylate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052763210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80960138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl N-benzyl-3-oxopiperidine-4-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Steps:

- Nucleophilic Addition : The amine group of benzylamine reacts with the carbonyl group of ethyl 4-oxopiperidine-1-carboxylate to form an imine intermediate.

- Reduction : The imine is reduced using sodium borohydride, yielding Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate.

Reaction Conditions:

- Catalyst: Sodium hydride or potassium carbonate

- Solvent: Dimethyl carbonate

- Temperature: Reflux conditions

Yield:

High purity with yields up to 99%.

Synthesis Using Sodium Hydride

This approach utilizes sodium hydride as a base in conjunction with dimethyl carbonate.

Reaction Steps:

- Base Addition : Sodium hydride is added to a stirred mixture of l-benzylpiperidin-3-one and dimethyl carbonate.

- Heating : The mixture is heated under reflux for approximately 20 minutes.

- Extraction : Water is added, followed by extraction with ethyl acetate.

- Drying and Concentration : The organic phase is dried over sodium sulfate and concentrated to yield the final product.

Reaction Conditions:

- Reflux duration: ~20 minutes

- Solvent: Dimethyl carbonate

- Yield: 99%

Observations:

The reaction produces a brown oil that can be further purified using chromatographic techniques.

Industrial Production Techniques

For large-scale synthesis, batch or continuous processes are employed to optimize yield and purity.

Key Parameters:

- Precise control over temperature and pressure.

- Use of advanced catalysts to improve reaction efficiency.

- Purification through recrystallization or chromatography.

Data Table: Summary of Synthesis Methods

| Method | Reagents | Catalyst/Base | Solvent | Conditions | Yield |

|---|---|---|---|---|---|

| Benzylamine Condensation | Benzylamine, Ethyl 4-Oxopiperidine | Sodium Hydride | Dimethyl Carbonate | Reflux | Up to 99% |

| Sodium Hydride Method | l-Benzylpiperidin-3-one, Dimethyl Carbonate | Sodium Hydride | Dimethyl Carbonate | Heating/Reflux (~20 min) | 99% |

| Industrial Batch Process | Various | Advanced Catalysts | Various Solvents | Controlled Temperature/Pressure | High |

Notes on Optimization

- Reaction Time : Reducing reflux time while maintaining yield requires precise monitoring.

- Purification : Chromatographic techniques are preferred for removing impurities in research-grade synthesis.

- Safety Measures : Sodium hydride handling requires strict adherence to safety protocols due to its reactivity with moisture.

化学反応の分析

Types of Reactions: Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperidine derivatives.

科学的研究の応用

Chemical Synthesis

Building Block for Organic Synthesis

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate serves as a versatile building block in organic chemistry. It is utilized in the synthesis of complex organic molecules and as an intermediate in pharmaceutical preparations. The compound's unique structure, featuring a benzyl group and an ethyl ester functional group, enhances its reactivity and applicability in synthetic pathways .

Synthetic Pathways

The compound is involved in several synthetic methodologies, including:

- Condensation Reactions: It has been employed in the synthesis of pyrido[3,4-d]pyrimidines through condensation with morpholine-4-carboxamidine, showcasing its utility in generating heterocyclic compounds .

- Biocatalysis: Research indicates that this compound can undergo stereospecific microbial reduction, highlighting its potential in green chemistry and biotransformation processes .

Pharmacological Potential

this compound has garnered attention for its biological activities:

- Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit antibacterial effects against various strains, indicating its potential for developing new antimicrobial agents.

- Receptor Modulation: The compound functions as a building block for synthesizing receptor agonists and antagonists, which may influence cellular signaling pathways related to gene expression and metabolism .

Medicinal Applications

Drug Development

Research into this compound is ongoing to explore its therapeutic applications, particularly for neurological disorders. Its derivatives are being investigated for their efficacy in treating conditions such as depression and anxiety due to their ability to modulate neurotransmitter systems .

Industrial Applications

Fine Chemicals Production

In the industrial sector, this compound is utilized as a precursor in the synthesis of fine chemicals and agrochemicals. Its role as an intermediate in various chemical reactions makes it valuable for producing specialized compounds used in agriculture and other industries.

Data Summary

Case Studies

- Synthesis of Pyrido[3,4-d]pyrimidines:

- A study demonstrated the successful condensation of this compound with morpholine derivatives, yielding novel pyrido compounds with potential biological activity.

- Biocatalytic Reduction:

- Research highlighted the stereospecific microbial reduction of this compound, providing insights into environmentally friendly synthetic methods that could reduce reliance on traditional chemical processes.

作用機序

The mechanism of action of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

類似化合物との比較

Key Structural Analogs

The table below highlights structurally related compounds and their distinguishing features:

Pharmaceutical Relevance

- Kinase Inhibitors : The reference compound’s 3-oxo group and benzyl substituent are critical for binding to kinase active sites . Analogs with 4-oxo groups (e.g., 41276-30-6) may exhibit reduced affinity due to altered geometry.

- Chiral Synthesis : Stereoselective reductions of the reference compound yield (3R,4R)-configured intermediates, essential for CP-690550 . Structural changes (e.g., ester position) could disrupt enzyme-substrate interactions, lowering selectivity.

生物活性

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate is a piperidine derivative with the molecular formula . This compound has garnered attention in organic synthesis and pharmaceutical research due to its unique structural features, which include a benzyl group and an ethyl ester functional group. Its diverse biological activities make it a valuable intermediate in the synthesis of various pharmacologically active compounds.

The precise biological targets of this compound are not extensively documented. However, it is known to function as a building block for synthesizing receptor agonists and antagonists. The compound may modulate receptor activities, influencing downstream signaling pathways that affect cellular processes such as gene expression and metabolism.

Cellular Effects

Research indicates that this compound can influence various cellular functions. It has been shown to interact with specific enzymes and receptors, potentially acting as an enzyme inhibitor or activator depending on the biological context. This compound's ability to affect cell signaling pathways positions it as a candidate for further pharmacological exploration .

Applications in Drug Development

This compound has been investigated for its potential therapeutic applications, particularly in treating neurological disorders. Its derivatives have been explored for their antibacterial properties, showing promise against various bacterial strains . The compound's role in the synthesis of complex organic molecules further enhances its relevance in drug development.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Notably, it serves as a precursor for synthesizing pyrido[3,4-d]pyrimidine derivatives through condensation reactions with amidines .

Table: Synthetic Routes and Yields

| Reaction Type | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Condensation | This compound + Morpholine-4-carboxamidine | Reflux in ethanol | Varies |

| Reduction | This compound + NaBH4 | Room temperature | High |

| Oxidation | This compound + KMnO4 | Aqueous solution | Moderate |

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The modifications to the benzyl group were crucial for enhancing activity .

- Biocatalysis : Research on biocatalytic methods involving this compound showed that microbial reductions could yield stereospecific products beneficial for pharmaceutical applications. These methods provide environmentally friendly alternatives to traditional chemical synthesis .

- Pharmacological Potential : Ongoing investigations into the compound's effects on neurological targets suggest its potential in developing treatments for conditions like depression and anxiety disorders, emphasizing its importance in medicinal chemistry .

Q & A

Q. How can mechanistic insights into its reactivity be gained using computational methods?

- Methodological Answer :

- Perform DFT calculations to map reaction pathways (e.g., hydrogenation transition states). Compare activation energies for different intermediates .

- Use NBO (Natural Bond Orbital) analysis to evaluate charge distribution in the 3-oxo group during reactions .

Q. What advanced techniques troubleshoot crystallographic data inconsistencies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。